MFCD28988460

Description

Based on structural analogs in the evidence (e.g., CAS 1046861-20-4 and 1761-61-1), it likely belongs to the family of aryl boronic acids or heterocyclic organometallic ligands, which are critical in catalysis and medicinal chemistry. Such compounds often exhibit unique coordination properties, solubility profiles, and bioavailability, making them valuable for pharmaceutical synthesis and transition-metal-catalyzed reactions .

Properties

IUPAC Name |

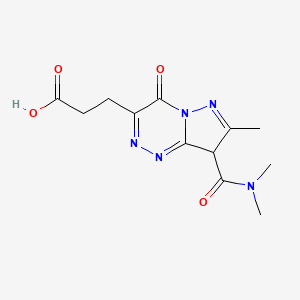

3-[8-(dimethylcarbamoyl)-7-methyl-4-oxo-8H-pyrazolo[5,1-c][1,2,4]triazin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4/c1-6-9(12(21)16(2)3)10-14-13-7(4-5-8(18)19)11(20)17(10)15-6/h9H,4-5H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBXAJNBEBVOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=NN=C(C2=O)CCC(=O)O)C1C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD28988460 typically involves the following steps:

Formation of the Pyrazolo[5,1-c][1,2,4]triazin-3-yl Core: This step involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

Introduction of the Dimethylcarbamoyl Group: This step is achieved through the reaction of the intermediate compound with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the intermediate with a suitable propanoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD28988460 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

MFCD28988460 has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials, catalysts, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of MFCD28988460 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD28988460, we compare its inferred properties with structurally related compounds from the evidence. Key parameters include molecular weight, solubility, partition coefficients (LogP), and pharmacological profiles.

Table 1: Structural and Physicochemical Comparison

Note: this compound properties are inferred from structural analogs due to lack of direct data.

Key Findings:

Solubility and Bioavailability: CAS 1046861-20-4 and 1761-61-1 exhibit moderate solubility (0.24–0.69 mg/ml), aligning with typical boronic acids and brominated aromatics. This compound likely shares this profile, enabling applications in aqueous-phase catalysis .

Synthetic Accessibility :

- CAS 1046861-20-4 is synthesized via palladium-catalyzed cross-coupling, a method common for aryl boronic acids. In contrast, CAS 1761-61-1 uses a reusable A-FGO catalyst under green conditions, highlighting trends toward sustainable synthesis .

- This compound may similarly employ transition-metal catalysts, given its inferred structure.

CAS 1761-61-1 carries a precaution for skin/eye irritation (H302), underscoring the need for careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.